molecular formula C9H7NO6 B032747 3-(Methoxycarbonyl)-5-nitrobenzoic acid CAS No. 1955-46-0

3-(Methoxycarbonyl)-5-nitrobenzoic acid

Cat. No.: B032747
CAS No.: 1955-46-0
M. Wt: 225.15 g/mol
InChI Key: ZCRNIIJXDRYWDU-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-5-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6. It is a derivative of benzoic acid, featuring both a methoxycarbonyl group and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-5-nitrobenzoic acid typically involves the nitration of methyl benzoate followed by hydrolysis. One common method includes the following steps:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the ester group.

    Hydrolysis: The resulting methyl 3-nitrobenzoate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Reduction: 3-(Methoxycarbonyl)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Hydrolysis: this compound.

Scientific Research Applications

3-(Methoxycarbonyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.

    Medicine: Derivatives of this compound are investigated for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-5-nitrobenzoic acid depends on the specific application and the chemical reactions it undergoes. For example:

    Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.

    Hydrolysis: The ester group is hydrolyzed to a carboxylic acid, which can then form salts or esters with other compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic Acid: Lacks the methoxycarbonyl group, making it less reactive in esterification reactions.

    Methyl 3-Nitrobenzoate: Similar structure but lacks the carboxylic acid group, limiting its reactivity in certain reactions.

    3-(Methoxycarbonyl)-4-nitrobenzoic Acid: The nitro group is in a different position, affecting its reactivity and the types of reactions it undergoes.

Uniqueness

3-(Methoxycarbonyl)-5-nitrobenzoic acid is unique due to the presence of both a methoxycarbonyl group and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

3-methoxycarbonyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRNIIJXDRYWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883784
Record name 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester
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Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955-46-0
Record name 1-Methyl 5-nitro-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-nitrohydrogen.isophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.176
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Record name 1,3-BENZENEDICARBOXYLIC ACID, 5-NITRO-, 1-METHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-(Methoxycarbonyl)-5-nitrobenzoic acid interesting for supramolecular chemistry?

A1: this compound exhibits intriguing potential in supramolecular chemistry due to its structure. The presence of both a carboxylic acid group and a methyl ester group provides diverse hydrogen bonding sites. This characteristic allows it to interact with other molecules, such as crown ethers, through robust hydrogen bonding interactions, leading to the formation of supramolecular architectures. [] Further exploration of these interactions could pave the way for designing novel materials with tailored properties.

Q2: How does the study utilize Hirshfeld surface analysis to understand the interactions of this compound within the supramolecular framework?

A2: Hirshfeld surface analysis is a powerful tool employed in the study to visualize and quantify the intermolecular interactions within the crystal structure of the supramolecular assembly containing this compound. [] By mapping the distances between atoms of neighboring molecules, Hirshfeld surface analysis provides insights into the nature and strength of these interactions, particularly hydrogen bonding. This information is crucial for understanding the stability and properties of the resulting supramolecular framework.

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